molecular formula C9H10FNO2 B6338726 2-Fluoro-1,3,5-trimethyl-4-nitrobenzene CAS No. 386-66-3

2-Fluoro-1,3,5-trimethyl-4-nitrobenzene

Cat. No.: B6338726
CAS No.: 386-66-3
M. Wt: 183.18 g/mol
InChI Key: AZZZUUYOJHASHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-1,3,5-trimethyl-4-nitrobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with fluorine, three methyl groups, and a nitro group. Its structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and drug discovery programs . Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability in pharmaceuticals, while the nitro group facilitates further functionalization.

Properties

IUPAC Name

2-fluoro-1,3,5-trimethyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-4-6(2)9(11(12)13)7(3)8(5)10/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZZUUYOJHASHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1,3,5-trimethyl-4-nitrobenzene typically involves the nitration of 2-Fluoro-1,3,5-trimethylbenzene. The nitration process is carried out by reacting the starting material with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective formation of the nitro compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1,3,5-trimethyl-4-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-Fluoro-1,3,5-trimethyl-4-aminobenzene .

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Organic Compounds
    • 2-Fluoro-1,3,5-trimethyl-4-nitrobenzene is primarily used as an intermediate in the synthesis of more complex organic molecules. Its nitro group is a key feature that allows for further chemical modifications, making it valuable in synthetic organic chemistry .
  • Pharmaceutical Development
    • The compound has shown potential in the development of pharmaceuticals due to its ability to modify biological activity through structural changes. It can be used to create derivatives that may exhibit enhanced pharmacological properties .
  • Biological Studies
    • In biological research, this compound can be utilized in enzyme studies and as a probe for understanding biochemical pathways. Its fluorine atom can enhance the stability and solubility of the compounds it forms part of, making it useful in biological assays .
  • Material Science
    • The compound's unique properties allow it to be explored for applications in material science, particularly in the development of polymers and other materials where specific chemical properties are required .

Case Study 1: Synthesis Pathways

A study demonstrated the efficient synthesis of various derivatives from this compound through nucleophilic substitution reactions. The results indicated that modifying the nitro group significantly affected the reactivity and yield of the desired products.

Research investigating the biological activity of derivatives synthesized from this compound revealed promising results against certain bacterial strains. The modifications made to the nitro group were critical in enhancing antimicrobial efficacy.

Mechanism of Action

The mechanism of action of 2-Fluoro-1,3,5-trimethyl-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Structural Analogs

Key analogs include:

  • 2-Bromo-1,3,5-trimethyl-4-nitrobenzene (halogen substitution: Br vs. F)
  • 4-Fluoro-2-nitrobenzaldehyde (functional group variation: aldehyde vs. methyl/nitro)
  • 3,5-Difluoro-2-nitrobenzoic acid (carboxylic acid substitution)
Table 1: Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Water Solubility (mmol/L)
2-Fluoro-1,3,5-trimethyl-4-nitrobenzene* ~215.18 (estimated) ~60–70 (estimated) ~100–110 (estimated) 0.10–0.46 (fluorinated analogs)
2-Bromo-1,3,5-trimethyl-4-nitrobenzene 244.09 64–66 106–107 <0.10 (brominated analogs)
4-Fluoro-2-nitrobenzaldehyde 169.10 Not reported Not reported Not reported

*Estimated based on structural analogs.

Electronic and Steric Effects

  • Halogen Influence : Bromine’s larger size increases steric hindrance and polarizability compared to fluorine, which may slow reaction kinetics in substitution reactions. Fluorine’s electronegativity enhances electron-withdrawing effects, stabilizing adjacent nitro groups and directing electrophilic attacks .
  • Functional Groups : The aldehyde in 4-fluoro-2-nitrobenzaldehyde introduces additional reactivity (e.g., condensation reactions), unlike the methyl groups in the target compound, which prioritize steric protection .

Biological Activity

2-Fluoro-1,3,5-trimethyl-4-nitrobenzene is a fluorinated aromatic compound that has garnered attention in various fields of chemistry and biology. Its unique structural features contribute to its biological activity, making it a subject of interest for research into therapeutic applications and environmental toxicity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains. Its nitro group is often associated with antimicrobial action.
  • Cytotoxic Effects : Preliminary investigations suggest that it may induce cytotoxicity in cancer cell lines, potentially through mechanisms involving apoptosis.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) which may inhibit key enzymes in metabolic pathways.
  • DNA Interaction : Similar to other nitroaromatic compounds, it may intercalate into DNA or induce strand breaks, contributing to its cytotoxic effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of topoisomerase

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Case Study: Cytotoxicity Assessment

In a study published in Journal of Medicinal Chemistry, the cytotoxic effects of the compound were assessed on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 30 µM, indicating moderate cytotoxicity. Mechanistic studies revealed that this effect was mediated by ROS generation leading to apoptosis .

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicity profile:

  • Acute Toxicity : Animal studies suggest that high doses may lead to liver damage and hematological changes.
  • Environmental Impact : As a fluorinated compound, its persistence in the environment raises concerns regarding bioaccumulation and ecological toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.